

IMM-01 in the Landscape of CD47 Inhibition: A Comparative Efficacy Guide

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Compound of Interest

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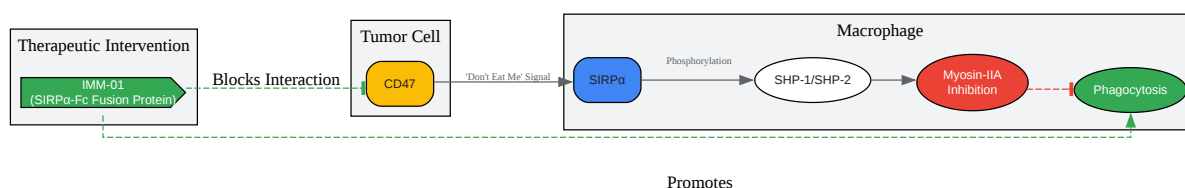
The CD47-SIRP α axis has emerged as a critical innate immune checkpoint, with its blockade showing significant promise in cancer immunotherapy.[1] This "don't eat me" signal, often exploited by cancer cells to evade phagocytosis by macrophages, is the target of a growing arsenal of therapeutic agents.[1][2] This guide provides a comparative overview of the efficacy of **IMM-01**, a novel SIRP α -Fc fusion protein, against other CD47 inhibitors, supported by available experimental data.

Mechanism of Action: A Dual Approach to Activating an Anti-Tumor Response

IMM-01 is a recombinant human SIRP α -IgG1 fusion protein that demonstrates a dual mechanism of anti-tumor activity.[3][4] By binding to CD47 on tumor cells, it not only blocks the CD47-SIRP α inhibitory signal, thereby promoting macrophage-mediated phagocytosis, but its Fc region can also engage activating Fc γ receptors on macrophages, further enhancing the "eat me" signal.[4][5] Preclinical studies have shown that **IMM-01** can induce strong antibody-dependent cellular phagocytosis (ADCP) and moderate antibody-dependent cell-mediated cytotoxicity (ADCC).[4] This dual action aims to convert "cold" tumors, with limited immune infiltration, into "hot" tumors more susceptible to immune attack.[6]

The CD47-SIRP α Signaling Pathway and Therapeutic Intervention

The interaction between CD47 on tumor cells and SIRP α on macrophages initiates a signaling cascade that inhibits phagocytosis. Therapeutic intervention with agents like **IMM-01** aims to disrupt this interaction, thereby unleashing the phagocytic potential of macrophages against cancer cells.



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Caption: The CD47-SIRP α signaling cascade and the point of therapeutic intervention by **IMM-01**.

Comparative Efficacy of CD47 Inhibitors

CD47 inhibitors can be broadly categorized into two main classes: anti-CD47 monoclonal antibodies (mAbs) and selective SIRP α blockers, which include SIRP α -Fc fusion proteins like **IMM-01**. A systematic review and meta-analysis of clinical trials provides a valuable comparison of these two approaches in both hematologic and solid tumors.[7][8]

Efficacy in Hematologic Malignancies

In hematologic cancers, both anti-CD47 mAbs and selective SIRP α blockers have demonstrated notable efficacy.[7][8] The meta-analysis reported an objective response rate (ORR) of 29.8% for anti-CD47 mAbs and 23.0% for selective SIRP α blockers, with no statistically significant difference between the two classes.[8]

IMM-01, in combination with azacitidine for the treatment of newly diagnosed higher-risk myelodysplastic syndrome (MDS), has shown an impressive ORR of 88.2% and a complete response (CR) rate of 41.2% in a Phase 2 trial.[\[9\]](#) For comparison, the anti-CD47 antibody magrolimab in combination with azacitidine in previously untreated TP53-mutant acute myeloid leukemia (AML) patients demonstrated an ORR of 48.6%, with a 33.3% CR rate in a Phase 1b study.[\[10\]](#)

Inhibitor Class	Combination Therapy	Indication	Objective Response Rate (ORR)	Complete Response (CR) Rate	Citation(s)
Selective SIRP α Blocker (IMM-01)	+ Azacitidine	Higher-Risk MDS	88.2%	41.2%	[9]
Anti-CD47 mAb (Magrolimab)	+ Azacitidine	TP53-mutant AML	48.6%	33.3%	[10]
Selective SIRP α Blocker (Class)	Various	Hematologic Cancers	23.0%	-	[8]
Anti-CD47 mAb (Class)	Various	Hematologic Cancers	29.8%	-	[8]

Efficacy in Solid Tumors

In the context of solid tumors, monotherapy with either class of CD47 inhibitors has shown limited efficacy.[\[7\]](#)[\[8\]](#) However, combination therapies, particularly with selective SIRP α blockers, have yielded more promising results.[\[7\]](#)[\[8\]](#) The meta-analysis found that in combination regimens for solid tumors, selective SIRP α blockers achieved a significantly higher ORR of 28.3% compared to 3.0% for anti-CD47 mAb combinations.[\[8\]](#)

IMM-01 is being evaluated in combination with the PD-1 inhibitor tislelizumab for relapsed and refractory classical Hodgkin lymphoma (cHL) patients who have failed prior PD-1 inhibitor

treatment.[11] Interim results from a Phase 2 study showed an ORR of 64.3% and a disease control rate (DCR) of 100%.[11] Another SIRP α -Fc fusion protein, evorpaccept (ALX148), in combination with trastuzumab, ramucirumab, and paclitaxel for HER2-positive gastric/gastroesophageal junction cancer, demonstrated an ORR of 52% in a Phase 2 trial.[12]

Inhibitor Class	Combination Therapy	Indication	Objective Response Rate (ORR)	Citation(s)
Selective SIRP α Blocker (IMM-01)	+ Tislelizumab (PD-1 inhibitor)	Relapsed/Refractory cHL	64.3%	[11]
Selective SIRP α Blocker (Evpaccept)	+ Trastuzumab + Ramucirumab + Paclitaxel	HER2+ Gastric/GEJ Cancer	52%	[12]
Selective SIRP α Blocker (Class)	Various	Solid Tumors	28.3%	[8]
Anti-CD47 mAb (Class)	Various	Solid Tumors	3.0%	[8]

Safety and Tolerability Profile

A key differentiator among CD47 inhibitors is their safety profile, particularly concerning hematological toxicities. Because CD47 is widely expressed on hematopoietic cells, on-target side effects such as anemia and thrombocytopenia are a concern.[7]

IMM-01 has been designed to have weak binding to human erythrocytes, which is intended to minimize the risk of severe anemia.[3][4] Clinical data supports this, with no hemolytic anemia reported in a Phase 2 study of **IMM-01** in combination with tislelizumab.[11] The most frequent treatment-related adverse events (TRAEs) were decreased platelet and lymphocyte counts, which were mostly grade 1-2.[11]

In contrast, anti-CD47 mAbs have been associated with a higher incidence of anemia, often requiring a priming dose strategy to mitigate this effect.[1] The meta-analysis indicated that anti-CD47 mAbs were significantly more likely than selective SIRP α blockers to cause grade 1-2 fever, chills, nausea/vomiting, headache, and anemia.[7][13]

Inhibitor Class	Common Grade 1-2 Treatment-Related Adverse Events	Grade ≥ 3 Anemia	Citation(s)
Selective SIRP α Blocker (IMM-01)	Decreased platelet count, decreased lymphocyte count	Not reported as a major issue	[11]
Anti-CD47 mAb (Magrolimab)	Anemia, fatigue, nausea	29.2% (Grade 3/4) in combination with Aza	[10]
Selective SIRP α Blocker (Class)	Infusion reaction, fatigue	Lower incidence compared to anti-CD47 mAbs	[7][13]
Anti-CD47 mAb (Class)	Anemia, fatigue, headache, fever, chills, nausea/vomiting	Reported in clinical trials	[1][7][13]

Experimental Protocols

The evaluation of CD47 inhibitors relies on a series of standardized in vitro and in vivo assays to determine their efficacy and mechanism of action.

In Vitro Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

Objective: To quantify the ability of a CD47 inhibitor to enhance macrophage-mediated phagocytosis of cancer cells.

Methodology:

- Cell Preparation:
 - Culture a cancer cell line with known CD47 expression.
 - Label the cancer cells with a fluorescent dye (e.g., CFSE).

- Isolate and differentiate macrophages from human peripheral blood mononuclear cells (PBMCs) or mouse bone marrow.[\[1\]](#)
- Co-culture and Treatment:
 - Co-culture the fluorescently labeled cancer cells with macrophages at a defined effector-to-target ratio (e.g., 1:2).[\[14\]](#)
 - Add the CD47 inhibitor at various concentrations. Include an isotype control as a negative control.[\[1\]](#)
 - Incubate the co-culture for 2-4 hours at 37°C.[\[1\]](#)
- Data Acquisition and Analysis:
 - Analyze the percentage of macrophages that have engulfed fluorescent cancer cells using flow cytometry or fluorescence microscopy.[\[1\]](#)
 - The phagocytic index can be calculated as the number of ingested cells per 100 macrophages.[\[1\]](#)

In Vivo Tumor Xenograft Model

Objective: To assess the anti-tumor efficacy of a CD47 inhibitor in a living organism.

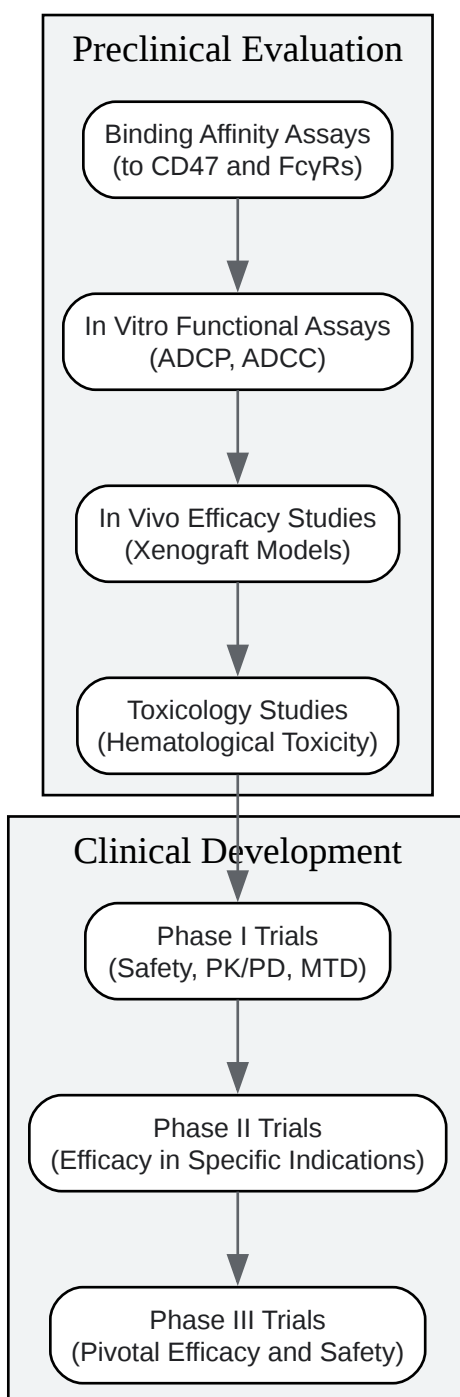
Methodology:

- **Animal Model:** Utilize immunodeficient mice (e.g., NOD/SCID) to allow for the engraftment of human tumor cells.
- **Tumor Implantation:** Subcutaneously inject a human cancer cell line into the mice. Allow tumors to reach a palpable size (e.g., 100-200 mm³).[\[1\]](#)
- **Treatment Administration:**
 - Randomize mice into treatment and control groups.

- Administer the CD47 inhibitor via an appropriate route (e.g., intravenous injection) at a specified dose and schedule. The control group receives a vehicle or isotype control.[\[1\]](#)
- Efficacy Assessment:
 - Measure tumor volume regularly (e.g., twice weekly) with calipers.[\[1\]](#)
 - Monitor the body weight of the mice as an indicator of toxicity.[\[1\]](#)
 - At the end of the study, excise tumors for further analysis, such as immunohistochemistry to evaluate immune cell infiltration.[\[1\]](#)

Experimental Workflow for Comparing CD47 Inhibitors

A typical workflow for the preclinical and clinical development and comparison of CD47 inhibitors involves a series of sequential and parallel studies.



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Caption: A generalized workflow for the development and comparison of CD47 inhibitors.

Conclusion

IMM-01, as a selective SIRP α blocker, demonstrates a promising efficacy and safety profile within the broader landscape of CD47-targeted therapies. Its dual mechanism of action and, notably, its favorable hematological safety profile, position it as a strong candidate for combination therapies in both hematologic and solid tumors. While direct head-to-head comparative trials are limited, the available data suggests that selective SIRP α blockers like **IMM-01** may offer a better therapeutic window, particularly in solid tumors when used in combination with other anti-cancer agents, compared to traditional anti-CD47 mAbs. Further clinical investigation is warranted to definitively establish the comparative efficacy of **IMM-01** against other specific CD47 inhibitors.

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